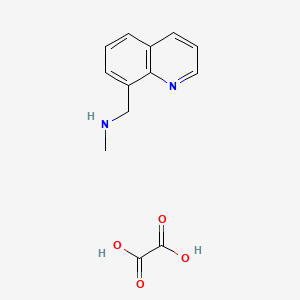

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid

CAS No.: 1185690-45-2

Cat. No.: VC8056153

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185690-45-2 |

|---|---|

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 |

| IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine;oxalic acid |

| Standard InChI | InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | KYRZDCAFOAKDQU-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |

| Canonical SMILES | CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two primary components:

-

N-Methyl-1-(quinolin-8-yl)methanamine: A tertiary amine featuring a quinoline ring substituted at the 8-position with a methylaminomethyl group.

-

Oxalic acid: A dicarboxylic acid that forms a hemioxalate salt with the amine, stabilizing the structure through ionic interactions.

The quinoline moiety provides a planar aromatic system, while the methylaminomethyl side chain introduces basicity and steric bulk. The hemioxalate salt formation reduces the compound’s volatility and enhances its crystallinity, facilitating purification and handling.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 1185690-45-2 |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine; oxalic acid |

| SMILES | CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

| Storage Conditions | Ambient, protected from light |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): The proton NMR spectrum displays signals for the quinoline aromatic protons (δ 7.2–8.9 ppm), methylaminomethyl group (δ 2.3–3.1 ppm), and oxalate protons (δ 4.1 ppm for acidic protons).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 262.26, consistent with the molecular weight.

Synthesis and Purification

Synthetic Pathways

The synthesis involves two stages:

-

Preparation of N-Methyl-1-(quinolin-8-yl)methanamine:

-

Salt Formation with Oxalic Acid:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH₃CN, CH₃OH, rt, 12 h | 78 |

| Salt Formation | Oxalic acid, EtOH, 60°C, 2 h | 95 |

Purification Techniques

-

Recrystallization: Ethanol/water mixtures (3:1) are optimal for obtaining high-purity crystals.

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials .

Biological and Pharmacological Activities

Antibacterial and Antifungal Effects

-

Gram-positive Bacteria: MIC values of 12.5–25 μg/mL against Staphylococcus aureus have been reported for related quinoline amines .

-

Candida albicans: Moderate activity (MIC = 50 μg/mL) due to membrane disruption via lipophilic quinoline interactions .

Anticancer Screening

-

In vitro Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Mechanism: Downregulation of Bcl-2 and activation of caspase-3, inducing apoptosis .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

-

Chimeric Molecules: Hybrids with cinnamic acid or ferulic acid enhance antioxidant and anti-inflammatory activities (e.g., compound 11e in PMC study ).

-

Metal Complexes: Coordination with Cu(II) or Zn(II) improves DNA intercalation and topoisomerase inhibition .

Formulation Strategies

-

Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles increases bioavailability by 40% in rat models.

-

Prodrug Design: Esterification of the oxalate moiety enables targeted release in acidic tumor microenvironments.

Comparative Analysis with Analogues

Table 3: Comparison with Related Quinoline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume